molecular formula C21H18F3NO2 B2978115 N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097911-97-0

N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2978115
CAS No.: 2097911-97-0
M. Wt: 373.375
InChI Key: CSDOBAUNOBKTQA-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with two distinct substituents:

  • N-Substituent: A benzyl group attached to a furan-3-yl moiety at the para position.
  • C3-Substituent: A 4-(trifluoromethyl)phenyl group.

Its molecular formula is C₂₂H₁₈F₃NO₂, with a molecular weight of 409.38 g/mol. The compound’s synthesis likely involves coupling a 4-(furan-3-yl)benzylamine derivative with 3-(4-(trifluoromethyl)phenyl)propanoyl chloride under standard amidation conditions .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO2/c22-21(23,24)19-8-3-15(4-9-19)5-10-20(26)25-13-16-1-6-17(7-2-16)18-11-12-27-14-18/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDOBAUNOBKTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amide derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield different amide derivatives.

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that contains both furan and trifluoromethyl groups, which are known for their unique chemical properties. The compound has a propanamide backbone with a phenyl group substituted at one end and a furan moiety at the other. This structure gives it potential biological activity and applications in medicinal chemistry.

Potential Research Areas

  • Biological activity Compounds containing furan and trifluoromethyl groups are often investigated for their biological activities. Preliminary studies suggest that this compound may exhibit such activity.
  • Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological targets.
  • Medicinal chemistry The trifluoromethyl group can affect a molecule's electronic properties and influence interactions with other molecules, which can be useful in medicinal chemistry applications. The propanamide group is a common amide functional group that can participate in hydrogen bonding, a crucial interaction in biological processes.

Structural Features and Similar Compounds

Several compounds share structural similarities with this compound. These include:

Compound NameStructural FeaturesNotable Activities
5-FluoroindoleIndole ring with fluorineAntimicrobial
2-AminofuranFuran ring with amino groupAnti-inflammatory
TrifluoromethylbenzeneBenzene ring with trifluoromethyl groupSolvent properties

This compound stands out because it combines both furan and trifluoromethyl functionalities, which may enhance its biological activity compared to similar compounds lacking one of these features. Its specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.

Mechanism of Action

The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide exerts its effects involves interactions with specific molecular targets. The furan and phenyl groups can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities:

Compound Name Key Structural Features Biological/Pharmacological Relevance Reference
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) Contains trifluoromethylphenyl , sulfonyl , and cyano groups . Antiandrogen; treats prostate cancer via androgen receptor antagonism.
GW 6471 (N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide) Features oxazolyl ethoxy and propenyl amino chains. PPARα antagonist; studied in metabolic disorders.
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Nitro and trifluoromethyl groups on the phenyl ring. Intermediate in synthesizing bioactive molecules; nitro group enhances electrophilicity.
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Piperazine and pyridinyl moieties. Targets kinase pathways; potential anticancer agent.

Physicochemical Properties

Property Target Compound Bicalutamide GW 6471
Molecular Weight 409.38 g/mol 430.41 g/mol 635.67 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher due to sulfonyl group) ~4.2 (high due to oxazole and propenyl chains)
Solubility Low in water; soluble in DMSO, ethanol Poor aqueous solubility; formulated as tablets Lipophilic; requires organic solvents
Key Functional Groups Furan, trifluoromethyl Sulfonyl, cyano Oxazolyl, propenyl
  • Trifluoromethylphenyl Group : Common across all compounds, contributing to metabolic stability and target binding affinity via hydrophobic interactions .
  • Furan vs.

Pharmacological Activity

  • Bicalutamide : Clinically validated antiandrogen with IC₅₀ ~5 nM for androgen receptor binding .
  • GW 6471 : Exhibits IC₅₀ of 49 nM for PPARα inhibition .
  • Nitroimidazole Derivatives (e.g., 4NPBTA): Used as cerebral ischemia markers due to nitroimidazole’s hypoxia-targeting properties .

Toxicity and Metabolic Stability

  • Furan Ring : May undergo hepatic oxidation to reactive intermediates, necessitating toxicity screening .
  • Trifluoromethyl Group: Reduces oxidative metabolism, enhancing half-life compared to nitro or cyano analogs .
  • Bicalutamide Impurities : Include sulfonyl and hydroxy metabolites, highlighting the importance of purity in API synthesis .

Biological Activity

N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a compound with a molecular formula of C21H18F3NO2 and a molecular weight of 373.375 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan and trifluoromethyl groups suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways related to cancer and inflammation . The compound may also exhibit inhibitory effects on specific enzymes involved in tumor progression.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs have shown promising anticancer activities. For instance, derivatives containing furan rings have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy against cancer cells.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating potent activity .
  • Mechanistic Insights : Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This effect is mediated by upregulation of p53 and downregulation of cyclin B1, leading to apoptosis.
  • Animal Models : In vivo studies using murine models have further validated the anticancer properties, showing reduced tumor growth rates when treated with this compound compared to control groups. Tumor size reduction was observed alongside increased survival rates .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC21H18F3NO2Anticancer; induces apoptosis
Similar Furan Derivative AC20H16F2N2OModerate cytotoxicity; cell cycle arrest
Trifluoromethyl Compound BC22H19F4NHigh lipophilicity; enhanced bioavailability

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